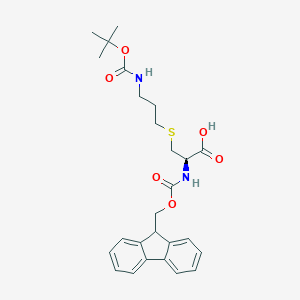

Fmoc-Cys(3-(Boc-amino)-propyl)-OH

描述

Fmoc-Cys(3-(Boc-amino)-propyl)-OH is a compound used in peptide synthesis. It is a derivative of cysteine, an amino acid, and is protected by two groups: the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butyloxycarbonyl (Boc) group. These protecting groups are essential in peptide synthesis to prevent unwanted reactions at specific sites of the amino acid during the synthesis process.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Cys(3-(Boc-amino)-propyl)-OH typically involves the protection of the amino and thiol groups of cysteine. The Fmoc group is introduced to protect the amino group, while the Boc group is used to protect the thiol group. The synthesis process generally involves the following steps:

Protection of the Amino Group: The amino group of cysteine is protected by reacting it with Fmoc-Cl in the presence of a base such as sodium bicarbonate.

Protection of the Thiol Group: The thiol group is protected by reacting it with Boc-anhydride in the presence of a base like triethylamine.

Coupling Reaction: The protected cysteine is then coupled with 3-(Boc-amino)-propylamine using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

化学反应分析

Types of Reactions

Fmoc-Cys(3-(Boc-amino)-propyl)-OH undergoes several types of reactions, including:

Deprotection Reactions: The Fmoc and Boc groups can be removed under specific conditions to expose the amino and thiol groups for further reactions.

Coupling Reactions: The compound can be coupled with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions

Deprotection of Fmoc Group: The Fmoc group is typically removed using piperidine in dimethylformamide (DMF).

Deprotection of Boc Group: The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions are the deprotected cysteine derivative and the extended peptide chains when coupled with other amino acids or peptides.

科学研究应用

Peptide Synthesis

One of the primary applications of Fmoc-Cys(3-(Boc-amino)-propyl)-OH is in solid-phase peptide synthesis (SPPS) . The Fmoc strategy is widely employed due to its efficiency and compatibility with various amino acids. The compound facilitates the synthesis of peptides that contain cysteine residues, which are crucial for forming disulfide bonds that stabilize peptide structures.

Advantages in Peptide Synthesis

- Reduced Racemization : Compared to other cysteine derivatives, this compound exhibits lower racemization rates during synthesis, making it preferable for producing high-purity peptides .

- Orthogonal Protection : The use of both Fmoc and Boc groups allows for selective deprotection, enabling intricate manipulations during peptide assembly .

Drug Development

This compound is also significant in drug development , particularly in designing peptide-based therapeutics. Its ability to mimic lysine or arginine enhances the structural diversity of peptides, which can lead to improved binding affinities and biological activities.

Applications in Therapeutics

- Peptide Vaccines : The compound can be incorporated into vaccine formulations to enhance immunogenicity by presenting specific epitopes more effectively .

- Antibody Conjugates : It is utilized in creating conjugates with antibodies for targeted drug delivery systems, improving therapeutic efficacy while minimizing side effects .

Bioconjugation Techniques

In biochemical research, this compound serves as a key component in bioconjugation processes. This involves attaching peptides to other biomolecules, such as proteins or nucleic acids, to study interactions or enhance functionality.

Bioconjugation Applications

- Protein Labeling : The compound can be used to label proteins with fluorescent tags or biotin for detection and purification purposes.

- Enzyme Activity Studies : By conjugating peptides to enzymes, researchers can investigate enzyme kinetics and mechanisms more effectively .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various contexts:

作用机制

The mechanism of action of Fmoc-Cys(3-(Boc-amino)-propyl)-OH involves the protection and deprotection of functional groups during peptide synthesis. The Fmoc and Boc groups protect the amino and thiol groups, respectively, preventing unwanted reactions. Upon deprotection, the free amino and thiol groups can participate in coupling reactions to form peptide bonds.

相似化合物的比较

Similar Compounds

Fmoc-Cys(Trt)-OH: Another cysteine derivative protected by the trityl (Trt) group instead of the Boc group.

Fmoc-Cys(Acm)-OH: A cysteine derivative protected by the acetamidomethyl (Acm) group.

Uniqueness

Fmoc-Cys(3-(Boc-amino)-propyl)-OH is unique due to the presence of the Boc-protected amino group on the propyl chain, which provides additional functionality for further modifications and conjugations in peptide synthesis.

生物活性

Fmoc-Cys(3-(Boc-amino)-propyl)-OH, also known as Fmoc-Cys(Ahx)-OH, is a trifunctional amino acid derivative that combines cysteine with a unique propyl side chain protected by a tert-butyloxycarbonyl (Boc) group. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) and has garnered attention for its potential biological activities, particularly as a cysteine analog.

Chemical Structure and Properties

- Molecular Formula : C26H32N2O6S

- Molecular Weight : Approximately 500.616 g/mol

- Functional Groups :

- Fmoc (9-fluorenylmethoxycarbonyl): Protects the amino group.

- Boc (tert-butyloxycarbonyl): Protects the side chain amine of cysteine.

- Propyl side chain: Mimics the length and properties of lysine and arginine.

The structural characteristics of this compound allow it to function as a mimetic for lysine and arginine. This capability enables researchers to introduce positively charged functionalities into peptides without significantly altering their overall structure. The presence of the propyl side chain may enhance interactions with biological targets, potentially improving pharmacokinetic properties and biological activity.

Biological Activities

- Antioxidant Properties : Cysteine derivatives are known to play critical roles in cellular defense against oxidative stress. This compound may exhibit protective effects in cellular models, influencing pathways related to oxidative stress and inflammation .

- Peptide Synthesis Applications : The compound's trifunctional nature allows for versatile applications in peptide synthesis, enabling the incorporation of various functional groups that can enhance bioactivity .

- Potential Cytotoxicity : Studies have indicated that analogs containing cationic side chains, such as those derived from lysine, demonstrate significant cytotoxicity against cancer cell lines. For instance, compounds with similar structures showed IC50 values as low as 0.13 µM against human leukemia cells . This suggests that this compound could be explored for its anticancer properties.

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | Observed Effects |

|---|---|---|

| This compound | Antioxidant | Potential protective effects in oxidative stress models |

| Fmoc-Lysine | Cytotoxicity | IC50 = 0.13 µM against human leukemia cells |

| Fmoc-Arginine | DNA Binding | Stronger binding capacity than neutral amino acids |

| Hydrolyzed Peptide Conjugates | Antimicrobial | Zone of inhibition values between 10-29 mm |

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial properties of various amino acid derivatives, hydrolyzed peptide conjugates demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria, with zone of inhibition values comparable to conventional antibiotics . This highlights the potential for this compound and its derivatives in developing new antimicrobial agents.

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O6S/c1-26(2,3)34-24(31)27-13-8-14-35-16-22(23(29)30)28-25(32)33-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21-22H,8,13-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODQCWHZYBQNRK-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593361 | |

| Record name | S-{3-[(tert-Butoxycarbonyl)amino]propyl}-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173963-91-2 | |

| Record name | S-{3-[(tert-Butoxycarbonyl)amino]propyl}-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。